molecular formula C11H10BrN3O B8570755 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B8570755
M. Wt: 280.12 g/mol
InChI Key: FWHWOTTYIMZAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a brominated pyridine derivative with a cyclopropyl-substituted oxadiazole precursor under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine
  • 2-Bromo-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridine
  • 2-Bromo-6-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyridine

Uniqueness

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H10BrN3O/c12-9-3-1-2-8(13-9)6-10-14-15-11(16-10)7-4-5-7/h1-3,7H,4-6H2

InChI Key

FWHWOTTYIMZAIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)CC3=NC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide (200 mg, 0.67 mmol) and Burgess reagent (320 mg, 1.34 mmol) were combined in THF (4.0 mL) and heated at 100° C. for 25 min in a microwave. The reaction mixture was concentrated and directly purified by flash chromatography (10-100% EtOAc/hexanes) to afford the title compound as a colorless solid.
Name
N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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